![molecular formula C23H19N3O3 B1387399 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1171142-83-8](/img/structure/B1387399.png)
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known by its IUPAC name 5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C23H19N3O3 and a molecular weight of approximately 385.4 g/mol, this compound has been investigated for various biological applications, particularly in the context of antiviral activity.
The compound's structure features an indole core, which is known for its diverse biological properties. The presence of an anilinocarbonyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C23H19N3O3 |
Molecular Weight | 385.4 g/mol |
IUPAC Name | 5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid |
CAS Number | 1171142-83-8 |
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase, a crucial enzyme in the HIV replication cycle. The compound has been shown to interfere with the strand transfer process of integrase, demonstrating significant inhibitory activity.
A study indicated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV integrase with IC50 values ranging from 0.13 to 6.85 μM. The structural modifications on the indole core significantly enhanced the binding affinity and inhibitory effects against the integrase enzyme. For instance, the introduction of halogenated phenyl groups at specific positions improved antiviral activity due to enhanced π–π stacking interactions with viral DNA .
The mechanism by which this compound exerts its effects involves chelation with Mg²⁺ ions within the active site of integrase. This interaction is critical for the catalytic function of integrase, thereby inhibiting its activity and preventing viral replication.
Case Studies
-
Study on Integrase Inhibition :
- Objective : To evaluate the efficacy of indole derivatives as HIV integrase inhibitors.
- Results : Compound modifications led to derivatives with improved IC50 values, particularly focusing on structural changes at C2, C3, and C6 positions.
- : The indole scaffold serves as a promising platform for developing novel antiviral agents targeting HIV .
-
Binding Mode Analysis :
- Objective : To analyze how structural modifications affect binding affinity.
- Results : Enhanced interactions were noted when long branches were introduced at specific positions on the indole core.
- : Structural optimizations can lead to significant improvements in antiviral potency against HIV integrase .
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSORQUYQHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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